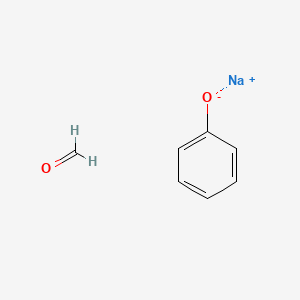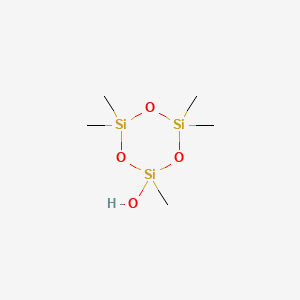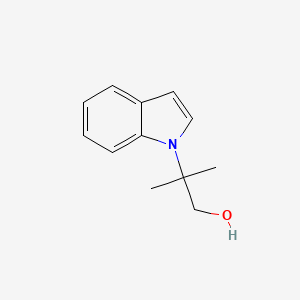
Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-oxooctahydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to reduce nitro groups to amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Conditions may vary depending on the specific substitution but often involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-oxooctahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound with a simpler structure.
Benzothiophene: Similar in structure but contains a sulfur atom instead of oxygen.
Indole: Another heterocyclic compound with a nitrogen atom in the ring.
Uniqueness: Methyl 2-oxooctahydro-1-benzofuran-3-carboxylate is unique due to its specific functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
3724-95-6 |
|---|---|
Formule moléculaire |
C10H14O4 |
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
methyl 2-oxo-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-13-9(11)8-6-4-2-3-5-7(6)14-10(8)12/h6-8H,2-5H2,1H3 |
Clé InChI |
JKKODFKVSYIZJO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2CCCCC2OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


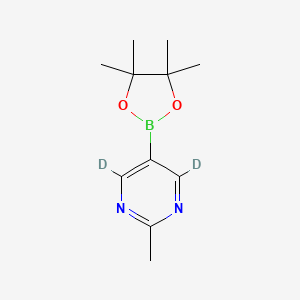
![2-Fluoro-N-[4-[4-(4-methoxyphenoxy)-2,6-dimethylphenyl]thiazol-2-yl]isonicotinamide](/img/structure/B14132060.png)

![[(2R,3R,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl] acetate](/img/structure/B14132074.png)
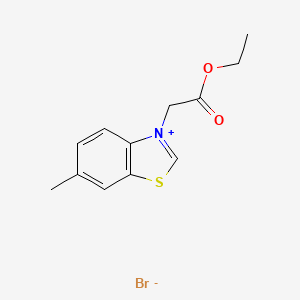

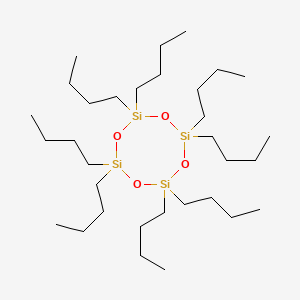
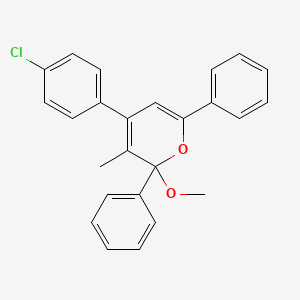
![10-[4-(Trifluoromethyl)phenyl]-10H-phenoxazine](/img/structure/B14132089.png)


